(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
Brand Name: Vulcanchem
CAS No.: 112022-81-8
VCID: VC0052853
InChI: InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1
SMILES: B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Molecular Formula: C18H20BNO
Molecular Weight: 277.2 g/mol

(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)

CAS No.: 112022-81-8

Reference Standards

VCID: VC0052853

Molecular Formula: C18H20BNO

Molecular Weight: 277.2 g/mol

(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) - 112022-81-8

CAS No. 112022-81-8
Product Name (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
Molecular Formula C18H20BNO
Molecular Weight 277.2 g/mol
IUPAC Name (3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Standard InChI InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1
Standard InChIKey VMKAFJQFKBASMU-KRWDZBQOSA-N
Isomeric SMILES B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
SMILES B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Canonical SMILES B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Synonyms (3aS)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole; (S)-(-)-2-Methyl-CBS-oxazaborolidine; (S)-2-Methyl-CBS-oxazaborolidine; (S)-CBS reagent; (S)-Methyl-CBS; (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]ox
PubChem Compound 2734713
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator